molecular formula C20H19NO2S B11341595 N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11341595
M. Wt: 337.4 g/mol
InChI Key: ZGNMPUJHGMDPPP-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxyphenyl group, a methyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methylbenzylamine to form the benzamide.

    Introduction of the Thiophene Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Final Assembly: The final compound is obtained by coupling the intermediate products under appropriate conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The benzamide core can be reduced to form the corresponding amine, which may be useful in further synthetic applications.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(3-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs due to its structural similarity to known bioactive molecules.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to the electronic properties of the thiophene ring.

    Biological Studies: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)-3-methylbenzamide: Lacks the thiophene ring, resulting in different electronic properties and biological activities.

    N-(3-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but without the methyl group, which can affect its steric and electronic properties.

Uniqueness

N-(3-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of the methoxyphenyl, methyl, and thiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO2S/c1-15-6-3-7-16(12-15)20(22)21(14-19-10-5-11-24-19)17-8-4-9-18(13-17)23-2/h3-13H,14H2,1-2H3

InChI Key

ZGNMPUJHGMDPPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

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